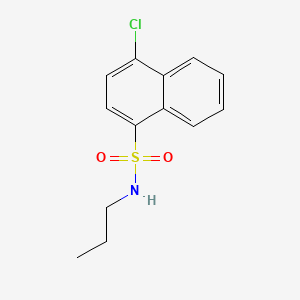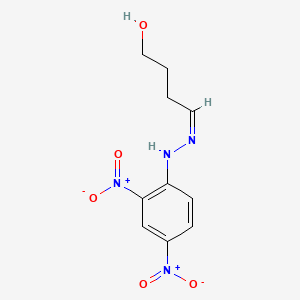
Tetra-n-butyl ammonium tris(trifluoromethyl sulfonyl) methide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra-n-butyl ammonium tris(trifluoromethyl sulfonyl) methide is a chemical compound known for its unique properties and applications in various fields. It is often used in organic synthesis as an ionic liquid, which provides advantages such as high solubility in common organic solvents and stability under typical experimental conditions .
Vorbereitungsmethoden
The synthesis of Tetra-n-butyl ammonium tris(trifluoromethyl sulfonyl) methide typically involves the reaction of a base metal salt complex with tris(trifluoromethyl sulfonyl) methide. The reaction conditions usually require an inert atmosphere and room temperature to ensure the stability of the compound . Industrial production methods may involve scaling up this reaction under controlled conditions to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
Tetra-n-butyl ammonium tris(trifluoromethyl sulfonyl) methide undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, often facilitated by its ionic nature.
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include sulfonyl chlorides and other electrophiles.
Condensation: It is used as a catalyst in the condensation of alcohols and carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the products are typically the substituted derivatives of the starting materials .
Wissenschaftliche Forschungsanwendungen
Tetra-n-butyl ammonium tris(trifluoromethyl sulfonyl) methide has a wide range of applications in scientific research:
Biology: The compound’s stability and solubility make it useful in various biochemical assays and experiments.
Wirkmechanismus
The mechanism by which Tetra-n-butyl ammonium tris(trifluoromethyl sulfonyl) methide exerts its effects involves its ionic nature, which allows it to interact with various molecular targets. The compound can facilitate the transfer of ions and molecules across different phases, enhancing reaction rates and selectivity. The specific pathways involved depend on the type of reaction and the molecular targets present .
Vergleich Mit ähnlichen Verbindungen
Tetra-n-butyl ammonium tris(trifluoromethyl sulfonyl) methide can be compared with other similar compounds such as:
Tetra-n-butyl ammonium fluoride: Used as a catalyst in various organic reactions, but with different reactivity and applications.
Tetra-n-butyl ammonium trifluoromethanesulfonate: Another ionic liquid with similar applications but different chemical properties.
The uniqueness of this compound lies in its specific combination of high solubility, stability, and catalytic properties, making it a versatile compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
196958-57-3 |
|---|---|
Molekularformel |
C15H14FNO3 |
Molekulargewicht |
0 |
Synonyme |
Tetra-n-butyl ammonium tris(trifluoromethyl sulfonyl) methide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







